molecular formula C14H25F6N3O4S2 B6310242 bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane CAS No. 898256-50-3

bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane

Cat. No.: B6310242
CAS No.: 898256-50-3
M. Wt: 477.5 g/mol
InChI Key: LHANHNZKXMSRMR-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide (TFSI⁻) is a widely studied anion known for its high thermal stability, low viscosity, and excellent electrochemical properties. It is commonly paired with organic cations to form ionic liquids (ILs) for applications in energy storage, flexible electronics, and gas separation . The compound 1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane is a quinuclidinium-based cation featuring a rigid bicyclic structure and a hexyl side chain. This combination enhances solubility in organic solvents and improves ion mobility in polymeric matrices, making it suitable for advanced dielectric materials and n-type/p-type semiconductor devices .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N2.C2F6NO4S2/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-12H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHANHNZKXMSRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]12CCN(CC1)CC2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1: Synthesis of Trifluoromethyl Lithium
    Trifluoromethane gas is introduced into a nonpolar solvent (e.g., diethyl ether or toluene) containing alkyl lithium (e.g., butyllithium) at temperatures between -70°C and -50°C. The reaction proceeds as follows:

    CF3H+R-LiCF3Li+R-H\text{CF}_3\text{H} + \text{R-Li} \rightarrow \text{CF}_3\text{Li} + \text{R-H}

    Here, R represents an alkyl group (e.g., butyl).

  • Step 2: Formation of TFSI⁻
    Lithium bis(fluorosulfonyl)imide is dissolved in a nonpolar solvent and slowly added to the trifluoromethyl lithium solution. The reaction generates lithium bis(trifluoromethylsulfonyl)imide and lithium fluoride as a byproduct:

    2CF3Li+LiN(SO2F)2LiN(SO2CF3)2+2LiF2\,\text{CF}_3\text{Li} + \text{LiN(SO}_2\text{F)}_2 \rightarrow \text{LiN(SO}_2\text{CF}_3\text{)}_2 + 2\,\text{LiF}

    The molar ratio of alkyl lithium to lithium bis(fluorosulfonyl)imide is critical, typically maintained at 2.1–2.5:1.0.

Key Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature-70°C to -50°CPrevents side reactions
SolventDiethyl ether/tolueneEnhances reactant solubility
Molar Ratio (R-Li:LiFSI)2.3:1.0Maximizes TFSI⁻ yield

Synthesis of 1-Hexyl-4-Aza-1-Azoniabicyclo[2.2.2]octane Cation

The cationic component is synthesized via quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1-iodohexane.

Reaction Protocol

  • Quaternization Reaction
    DABCO reacts with 1-iodohexane in an inert solvent (e.g., acetonitrile) under nitrogen atmosphere:

    DABCO+C6H13I[C6H13-DABCO]+I\text{DABCO} + \text{C}_6\text{H}_{13}\text{I} \rightarrow \text{[C}_6\text{H}_{13}\text{-DABCO]}^+\text{I}^-

    The reaction is exothermic and requires temperature control (20–25°C) to avoid decomposition.

Purification

The product is isolated via recrystallization from ethanol/water mixtures, yielding a hygroscopic solid with >99% purity.

Metathesis to Form the Final Compound

The target compound is synthesized by combining the TFSI⁻ anion and [C₆H₁₃-DABCO]⁺ cation through anion exchange:

Reaction Steps

  • Dissolution of Precursors
    Lithium bis(trifluoromethylsulfonyl)imide and [C₆H₁₃-DABCO]I are dissolved in anhydrous acetone.

  • Metathesis Reaction

    [C6H13-DABCO]I+LiTFSI[C6H13-DABCO]TFSI+LiI\text{[C}_6\text{H}_{13}\text{-DABCO]I} + \text{LiTFSI} \rightarrow \text{[C}_6\text{H}_{13}\text{-DABCO]TFSI} + \text{LiI}

    Lithium iodide precipitates and is removed via filtration.

  • Isolation and Drying
    The filtrate is evaporated under reduced pressure, and the residue is vacuum-dried at 80°C for 24 hours.

Yield and Purity

ParameterValue
Yield85–90%
Purity (HPLC)≥99.5%
Moisture Content≤10 ppm

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Systems : Enable efficient mixing and temperature control during trifluoromethyl lithium synthesis.

  • Solvent Recovery : Nonpolar solvents (e.g., diethyl ether) are recycled via distillation, reducing costs and environmental impact.

Byproduct Management

  • Lithium Fluoride : Collected via filtration and repurposed in ceramics or battery industries.

  • Alkane Byproducts : Recovered through fractional distillation and reused in subsequent batches.

Challenges and Solutions

Moisture Sensitivity

Both precursors are hygroscopic. Solutions include:

  • Rigorous drying of solvents (>3Å molecular sieves).

  • Glovebox or Schlenk line techniques for handling.

Scalability of Low-Temperature Reactions

Maintaining -70°C in large reactors is energy-intensive. Alternatives:

  • Cryogenic heat exchangers with liquid nitrogen cooling.

  • Microreactor systems for improved thermal regulation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications Overview

Application AreaDescription
Organic Synthesis Utilized as a reagent in various synthetic pathways, particularly for the formation of complex organic molecules.
Electrochemical Applications Acts as an ionic liquid in electrochemical cells, enhancing conductivity and stability.
Materials Science Investigated for its potential use in developing advanced materials, such as ionic conductors and solvents for polymer electrolytes.

Organic Synthesis

The compound is primarily used in organic synthesis due to its ability to stabilize reactive intermediates and facilitate various chemical reactions. It serves as a solvent and reagent in reactions such as:

  • Nucleophilic Substitution Reactions : The trifluoromethylsulfonyl group enhances the nucleophilicity of the azanide, promoting substitution reactions.
  • Formation of Ionic Liquids : Its structure allows it to form ionic liquids, which are valuable in green chemistry for reducing solvent waste.

Electrochemical Applications

In electrochemistry, bis(trifluoromethylsulfonyl)azanide; 1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane has shown promise in:

  • Battery Technology : Used as an electrolyte in lithium-ion batteries, improving ionic conductivity and thermal stability.
  • Electrode Modification : Enhances the performance of electrodes in sensors and batteries by increasing surface area and reactivity.

Case Study: Electrochemical Behavior

A study demonstrated that incorporating this compound into modified carbon paste electrodes significantly improved sensitivity and stability for detecting rutin, a flavonoid compound. This finding suggests its potential application in biomedical sensing technologies (Macikova et al., 2012).

Materials Science

The compound's unique properties make it suitable for various materials science applications:

  • Ionic Conductors : Its ionic liquid form is being explored for use in solid-state batteries and fuel cells.
  • Polymer Electrolytes : Research indicates that it can enhance the conductivity of polymer electrolytes used in energy storage devices.

Table of Material Properties

PropertyValue
Viscosity (25°C)60.2 mPa·s
Electrical Conductivity0.19 S/m
Freezing Point12.8°C

Mechanism of Action

The mechanism by which bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound can also disrupt cell membranes, leading to cell lysis and death in microbial cells .

Comparison with Similar Compounds

Critical Analysis of Divergent Evidence

  • Gas Solubility : While 1-hexyl-3-methylpyridinium Tf₂N⁻ shows high CO₂ solubility (e.g., 0.6 mol% at 40 bar), quinuclidinium-based ILs are less studied for gas absorption, suggesting a gap in research .
  • Pharmaceutical Relevance : Quinuclidinium derivatives with ethyl groups (e.g., 1-ethyl-4-aza-1-azoniabicyclo[2.2.2]octane) are used in drug synthesis, but the hexyl analogue’s bioactivity remains unexplored .

Biological Activity

The compound bis(trifluoromethylsulfonyl)azanide; 1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane is a specialized ionic liquid known for its unique properties and potential applications in various fields, including materials science and biochemistry. This article delves into its biological activity, focusing on its interactions, effects, and potential uses based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H24F6N2O4S2\text{C}_{13}\text{H}_{24}\text{F}_6\text{N}_2\text{O}_4\text{S}_2

Its unique structure incorporates both a bicyclic azonium framework and a sulfonyl group, contributing to its stability and reactivity in biological systems.

Biological Activity Overview

Research indicates that bis(trifluoromethylsulfonyl)azanide exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that ionic liquids (ILs) like this compound can possess antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes .
  • Cell Proliferation Effects : The compound has been evaluated for its effects on cell proliferation, with some studies suggesting it may influence the growth of certain cell lines positively or negatively depending on concentration and exposure time .
  • Solvent Properties : As an ionic liquid, it demonstrates unique solvent characteristics that can enhance the solubility of various biomolecules, making it useful in biochemical applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialDisruption of microbial membranes
Cell ProliferationVariable effects on cell growth
Solvent CharacteristicsEnhanced solubility of biomolecules

Case Study 1: Antimicrobial Efficacy

A study conducted by Przybyszewska et al. (2021) assessed the antimicrobial efficacy of various ILs, including bis(trifluoromethylsulfonyl)azanide. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as antimicrobial agents.

Case Study 2: Cell Line Proliferation

In another study focusing on the effects of ionic liquids on mammalian cell lines, researchers found that bis(trifluoromethylsulfonyl)azanide could enhance the proliferation of specific cell types at lower concentrations while exhibiting cytotoxicity at higher concentrations. This dual behavior underscores the need for careful dosage management in therapeutic applications.

Research Findings

Recent investigations into the compound's biological activity have highlighted several key findings:

  • Mechanism of Action : The mechanism by which bis(trifluoromethylsulfonyl)azanide exerts its biological effects appears to involve disruption of cellular membranes and modulation of intracellular signaling pathways .
  • Potential Applications : Given its unique properties, there is growing interest in utilizing this compound in drug formulation, particularly as a solvent for poorly soluble drugs or as an active pharmaceutical ingredient itself.
  • Safety Profile : Preliminary toxicity assessments indicate that while the compound shows promise in various applications, further studies are required to fully understand its safety profile and long-term effects on human health.

Q & A

Q. Key Quality Control Metrics :

  • Purity (>99%) verified by ¹⁹F NMR to confirm complete anion exchange.
  • Residual halide content <10 ppm (tested via ion chromatography).

Basic: How is the thermal stability of this compound characterized, and what factors influence decomposition?

Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen/argon is the gold standard:

  • Procedure : Heat at 10°C/min from 25°C to 600°C. The decomposition temperature (Td) is defined as the onset of mass loss (>1%).
  • Typical Data : [Tf₂N]⁻-based ILs exhibit Td >350°C due to the anion’s high electronegativity and strong C-F bonds .
  • Critical Factors :
    • Cation structure : Bicyclic cations (e.g., 1-azoniabicyclo[2.2.2]octane) enhance stability via steric hindrance.
    • Impurities : Residual solvents or halides lower Td; use Karl Fischer titration to ensure water content <100 ppm .

Advanced: How can researchers resolve contradictions in reported ionic conductivity values for [Tf₂N]⁻-based ILs in electrochemical applications?

Methodological Answer:
Discrepancies often arise from:

  • Measurement conditions : Conductivity varies with temperature (Arrhenius behavior) and humidity. Standardize testing at 25°C under inert atmosphere.
  • Cation-anion interactions : Use Raman spectroscopy to assess ion-pair formation. For example, free [Tf₂N]⁻ peaks at ~740 cm⁻¹; contact ion pairs shift to ~720 cm⁻¹ .
  • Viscosity trade-off : High conductivity requires low viscosity. Optimize cation alkyl chain length (e.g., hexyl balances mobility and hydrophobicity) .

Q. Optimization Strategy :

  • Balance METATFSI content to avoid excessive viscosity (e.g., 35–62 mol%).
  • Use top-gate device architectures to mitigate oxygen doping in carbon nanotube TFTs .

Basic: What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

  • ¹H/¹⁹F NMR : Confirm cation-anion stoichiometry and detect impurities (e.g., residual 1-bromohexane).
  • ESI-MS : Identify ion clusters (e.g., [Cation₂Anion]⁺ adducts) to assess aggregation tendencies.
  • X-ray Photoelectron Spectroscopy (XPS) : Validate sulfur (S 2p) and fluorine (F 1s) binding energies for [Tf₂N]⁻ integrity .

Advanced: How can researchers address discrepancies in solvation dynamics observed in ionic liquid-based extraction systems?

Methodological Answer:
Contradictions often stem from:

  • Solvatochromic Probes : Use Reichardt’s dye to measure polarity (ET(30)). For 1-hexyl-4-aza-azoniabicyclo ILs, ET(30) ≈ 45 kcal/mol, indicating moderate polarity .
  • Hydrogen Bonding : FT-IR reveals [Tf₂N]⁻’s weak H-bond acceptance (νSO₂ ≈ 1350 cm⁻¹). Compare with PF₆⁻-based ILs to rationalize extraction efficiency for polar organics .

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